Tris(4-(2H-tetrazol-5-yl)phenyl)amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2H-tetrazol-5-yl)-N,N-bis[4-(2H-tetrazol-5-yl)phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N13/c1-7-16(8-2-13(1)19-22-28-29-23-19)34(17-9-3-14(4-10-17)20-24-30-31-25-20)18-11-5-15(6-12-18)21-26-32-33-27-21/h1-12H,(H,22,23,28,29)(H,24,25,30,31)(H,26,27,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAAVGWPHGJXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)N(C3=CC=C(C=C3)C4=NNN=N4)C5=CC=C(C=C5)C6=NNN=N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Poly Tetrazole Ligands in Contemporary Chemical Research
Poly-tetrazole ligands, which are organic molecules containing multiple tetrazole rings, are of considerable interest in modern chemistry. The tetrazole group, a five-membered aromatic ring with four nitrogen atoms, is known for its high nitrogen content and thermal stability. These characteristics make poly-tetrazole ligands valuable building blocks for energetic materials and robust chemical structures. rsc.orgresearchgate.net Furthermore, the nitrogen atoms in the tetrazole ring can act as excellent coordination sites for metal ions, making these ligands highly versatile in the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.netrsc.orgacs.org The ability of tetrazole groups to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, also makes them crucial components in the design of supramolecular assemblies. nih.gov
Overview of Triarylamine Scaffolds in Functional Materials
Established Synthetic Pathways for this compound
The transformation of a nitrile group into a tetrazole ring is a well-established method in heterocyclic chemistry, typically achieved through a [3+2] cycloaddition reaction between the nitrile and an azide source. youtube.comacs.orgnih.gov This reaction is the final key step in synthesizing this compound from its trinitrile precursor, Tris(4-cyanophenyl)amine.
The general mechanism involves the activation of the nitrile, often by a Lewis or Brønsted acid, followed by a nucleophilic attack from an azide anion. youtube.com The resulting intermediate then cyclizes to form the aromatic tetrazole ring. youtube.com Common reagents and conditions include using sodium azide (NaN₃) in the presence of an ammonium (B1175870) salt (like triethylammonium (B8662869) chloride) or a Lewis acid catalyst in a suitable solvent such as toluene (B28343) or DMF, often requiring heat. youtube.com For many tetrazole syntheses, the reaction is heated for several hours to ensure completion. youtube.com The final tetrazole product is typically a solid that can be isolated by precipitation upon acidification of the reaction mixture. youtube.com The tetrazole ring can exist in two tautomeric forms, 1H and 2H. While various methods exist, many suffer from drawbacks like the use of expensive or hazardous materials, such as volatile and toxic hydrazoic acid.
The synthesis of the target molecule is highly dependent on the successful preparation of its precursors. The two most significant precursors are Tris(4-cyanophenyl)amine, which leads directly to the tetrazole formation, and Tris(4-formylphenyl)amine, which can be converted to the nitrile.
Tris(4-cyanophenyl)amine (TCPA) The synthesis of this crucial trinitrile intermediate has been approached in a few ways.
From 4-fluorocyanobenzene : A straightforward synthesis involves treating 4-fluorocyanobenzene with potassium carbonate in dimethylsulfoxide (DMSO). researchgate.net This method is noted for proceeding without an amine reagent, suggesting a novel self-assembly process. researchgate.net
From Triphenylamine (B166846) : A more traditional, multi-step approach starts with triphenylamine. This involves a three-step sequence that includes the triple bromination of the triphenylamine core, followed by a cyanation reaction (e.g., Rosenmund-von Braun reaction) to introduce the nitrile groups. thieme-connect.com
Tris(4-formylphenyl)amine This trialdehyde is a versatile building block in materials chemistry. thieme-connect.comresearchgate.net Its synthesis has been optimized to improve yields and practicality.
Vilsmeier-Haack Formylation : The most direct method is the threefold Vilsmeier-Haack formylation of triphenylamine using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). thieme-connect.comresearchgate.net However, direct, one-pot formylation often results in low yields, typically ranging from 6% to 18%. thieme-connect.com The reaction is hampered because the introduction of the first two formyl groups deactivates the molecule, making the third formylation difficult. thieme-connect.comresearchgate.net
Two-Flask Modified Vilsmeier-Haack Reaction : To overcome the low yields of the direct formylation, an improved two-flask procedure was developed. thieme-connect.comresearchgate.net This method involves an initial formylation step, followed by hydrolysis of the intermediate. This process yields a less deactivated dialdehyde, which can then undergo a second formylation step to introduce the third aldehyde group. thieme-connect.comresearchgate.net This optimized protocol significantly increases the isolated yield to around 52%. thieme-connect.comresearchgate.net
Other Methods : Tris(4-formylphenyl)amine can also be prepared from tris(4-lithiatedphenyl)amine with DMF, although specific procedures and yields are not always provided. thieme-connect.com Another patented method involves using 4-formyltriphenylamine as the starting material and reacting it with POCl₃ and DMF under reflux conditions. google.com
| Method | Starting Material | Key Reagents | Reported Yield | Reference |
|---|---|---|---|---|
| One-Flask Vilsmeier-Haack | Triphenylamine | POCl₃, DMF | 6-18% | thieme-connect.com |
| Two-Flask Vilsmeier-Haack | Triphenylamine | POCl₃, DMF, H₂O (hydrolysis) | 52% | thieme-connect.comresearchgate.net |
| From 4-formyltriphenylamine | 4-formyltriphenylamine | POCl₃, DMF | Not specified | google.com |
Functionalization and Derivatization Strategies of the this compound Scaffold
The this compound scaffold possesses several sites amenable to functionalization, allowing for the tuning of its chemical and physical properties. The primary locations for derivatization are the acidic N-H protons on the three tetrazole rings and, potentially, the central tertiary amine nitrogen, although the latter is sterically hindered and less reactive.
The N-H proton of the tetrazole ring is acidic, with a pKa similar to that of a carboxylic acid, making it a key site for modification. youtube.com This allows for reactions such as alkylation to generate N-substituted tetrazole derivatives. For instance, in related compounds, the tetrazole nitrogen has been functionalized by replacing the amino group of a precursor with moieties like hydrazides or glycine (B1666218) amides. nih.gov Such N-functionalization can significantly alter the molecule's stability and properties. mdpi.com The synthesis of valsartan (B143634) derivatives, which also contain a tetrazole ring, often involves esterification at other parts of the molecule, but highlights the chemical robustness of the tetrazole moiety during such transformations. nih.govmdpi.com
Green Chemistry Approaches in this compound Synthesis
Recent advancements in chemical synthesis have emphasized the development of environmentally benign or "green" methodologies. dntb.gov.ua For the synthesis of this compound, these principles can be applied primarily to the azide-nitrile cycloaddition step.
Conventional methods for tetrazole synthesis often require harsh conditions or toxic reagents. Green approaches aim to mitigate these issues by:
Using Water as a Solvent : Performing the cycloaddition in water can eliminate the need for volatile organic solvents. nih.gov
Catalyst-Free Reactions : Some multicomponent reactions for synthesizing tetrazoles can proceed efficiently without a catalyst, simplifying the process and reducing waste. nih.gov
Heterogeneous and Recyclable Catalysts : The use of nanomaterial-based catalysts, such as magnetic nanoparticles functionalized with sulfonic acid or other active groups, offers a significant green advantage. rsc.org These catalysts show high efficiency and can be easily recovered using an external magnet and reused for multiple cycles without a significant loss of activity. rsc.org This has been successfully applied to the synthesis of various 5-substituted-1H-tetrazoles from nitriles and sodium azide. rsc.org
Multicomponent Reactions (MCRs) : Designing a one-pot MCR that combines aldehydes, malononitrile, and sodium azide can create complex tetrazole derivatives in a single, efficient step, adhering to the principles of atom economy and process simplification. nih.gov
By adapting these green strategies, the synthesis of this compound could be made more sustainable and efficient, particularly by employing a recoverable nanocatalyst for the conversion of Tris(4-cyanophenyl)amine to the final product.
Coordination Chemistry and Reticular Framework Design with Tris 4 2h Tetrazol 5 Yl Phenyl Amine
Design Principles for Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) Utilizing Tris(4-(2H-tetrazol-5-yl)phenyl)amine as a Ligand
The design of crystalline frameworks using this compound (H3TTPA) as a ligand is guided by principles of reticular chemistry, which leverages the predictable geometry of molecular building blocks. The H3TTPA ligand acts as a tripodal or trigonal node, directing the assembly of the network. The deprotonated tetrazole groups are highly versatile, capable of coordinating to metal ions through any of their four nitrogen atoms and bridging multiple metal centers. unimi.it This versatility allows for the formation of diverse and stable framework topologies. unimi.it
A key design element offered by the H3TTPA ligand is its electroactive triphenylamine (B166846) core. The central nitrogen atom can undergo reversible oxidation to form a stable radical cation, introducing redox activity into the resulting framework. This allows for the manipulation of the material's electronic and optical properties post-synthesis. rsc.org The oxidation of H3TTPA generates a triarylamine radical that is delocalized across the ligand's backbone, a feature that can be harnessed for creating functional electronic and optical devices. rsc.orgresearchgate.net
The construction of MOFs and CPs with H3TTPA involves the careful selection of metal ions or clusters, which act as corresponding nodes in the network. The coordination preferences of the metal ion (e.g., its preferred coordination number and geometry) in combination with the directional nature of the H3TTPA ligand dictate the final dimensionality and topology of the framework. Furthermore, the synthetic conditions, such as solvent systems and temperature, play a crucial role in directing the self-assembly process, sometimes leading to the formation of different structural isomers. rsc.org
Covalent Organic Frameworks (COFs) Architectures Incorporating this compound
While this compound is primarily utilized in coordination chemistry involving metal-ligand bonds, its structural precursor, Tris(4-aminophenyl)amine (TPA-3NH2) , is a prominent building block for the synthesis of Covalent Organic Frameworks (COFs). rsc.org COFs are porous crystalline polymers constructed entirely from light elements linked by strong covalent bonds. nih.gov
In this context, the trigonal TPA-3NH2 monomer is typically reacted with linear or triangular aldehyde linkers through polycondensation reactions to form highly ordered two-dimensional (2D) hexagonal networks. rsc.org The imine condensation reaction (a Schiff base reaction) between the amine groups of TPA-3NH2 and the aldehyde groups of the co-monomer is a common and efficient method for forming the crystalline framework. ossila.com
The design principles for these COFs focus on the geometry and planarity of the building blocks. The combination of a C3-symmetric amine like TPA-3NH2 with C2-symmetric or C3-symmetric aldehydes leads to predictable hexagonal pore structures. rsc.org The properties of the resulting COFs, such as crystallinity, surface area, and pore size, are heavily influenced by the planarity and symmetry of the chosen monomers. rsc.org These materials exhibit high thermal stability and large surface areas, making them suitable for applications like gas storage. rsc.org The incorporated triphenylamine unit also imparts redox-active properties to the COF, allowing for potential use in electrochemical applications. rsc.org
Table 1: Properties of Representative Covalent Organic Frameworks (COFs) Synthesized from Tris(4-aminophenyl)amine (TPA-3NH2) Precursor
| COF Name | Co-monomer (Linker) | BET Surface Area (m²/g) | Pore Size (nm) | Key Features | Reference |
|---|---|---|---|---|---|
| TPA-COF Series | Various triarylaldehydes | Up to 1747 | 1.80 - 2.55 | High crystallinity, excellent CO₂ uptake, and redox-activity. | rsc.org |
| RICE-3 | 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbaldehyde)) (ETTBC) | Not specified | Not specified | A 3D COF architecture with pto topology, synthesized from a related trigonal amine (TAPB). | nih.gov |
Structural Diversity of this compound-Based Coordination Networks
The structural diversity of coordination networks derived from H3TTPA is a direct consequence of the ligand's flexibility, the coordination geometry of the metal center, and the influence of reaction conditions and auxiliary ligands.
The assembly of H3TTPA with metal ions can lead to the formation of 2D layered structures. In such arrangements, the tripodal ligands link metal centers within a plane, creating extended sheets. For instance, in a related system using a different tetrazole-based ligand, dinuclear zinc units acting as 4-connecting nodes linked by the ligand resulted in a 2D layer with a square-lattice (sql) topology. unimi.it The phenyl groups often protrude from the surfaces of these layers, influencing the interlayer packing and creating a thick, decorated sheet structure. unimi.it The formation of 2D networks is a common motif for tripodal ligands when the coordination expansion is satisfied within a plane. researchgate.net
The C3-symmetry of H3TTPA is highly conducive to the formation of intricate 3D frameworks. When linked by metal ions, these trigonal nodes can extend the network in three dimensions, often resulting in complex topologies with significant porosity. For example, the reaction of H3TTPA with Mn(II) ions has produced 3D coordination frameworks. rsc.orgresearchgate.net The specific topology of these frameworks is determined by how the metal-ligand nodes connect in space. While interpenetration—the growth of two or more independent frameworks through one another—is common in MOFs to fill void space, it has not been explicitly detailed for H3TTPA-based frameworks in the reviewed literature. However, the use of tripodal ligands in general can lead to such phenomena. rsc.org
Metal-Ligand Interactions and Coordination Modes of the Tetrazole Moieties within Frameworks
The tetrazole group is an exceptionally versatile coordinating moiety due to its four nitrogen atoms, which can engage in a variety of binding modes. unimi.it When deprotonated, the tetrazolate anion can act as a monodentate, bidentate, or multidentate linker, bridging up to four separate metal atoms simultaneously. unimi.it This multi-denticity is fundamental to the formation of robust and extended coordination networks.
Functional Applications of Tris 4 2h Tetrazol 5 Yl Phenyl Amine Based Materials
Advanced Sensing Platforms
The triphenylamine (B166846) core of Tris(4-(2H-tetrazol-5-yl)phenyl)amine imparts favorable electronic properties, while the tetrazole groups offer strong coordination sites for metal ions and potential for hydrogen bonding. This combination is highly advantageous for the development of sophisticated sensing technologies.
Luminescent Sensing of Environmental Pollutants and Chemical Analytes
Materials incorporating the this compound ligand are promising candidates for luminescent sensors. The inherent fluorescence of the triphenylamine unit can be modulated by the presence of specific analytes. This sensing mechanism often relies on phenomena such as photoinduced electron transfer (PET) or luminescence resonance energy transfer (LRET).
Research on analogous metal-organic frameworks (MOFs) constructed from ligands containing tetrazole and other functional groups has demonstrated effective sensing of various pollutants. For instance, a Cd(II)-based MOF was shown to exhibit a "turn-off" fluorescence response to nitrophenols like picric acid and 4-nitrophenol, with low limits of detection. mdpi.com The quenching mechanism in this case was attributed to a combination of competitive absorption and luminescence resonance energy transfer. mdpi.com Furthermore, the same MOF displayed a "turn-on" luminescent response to acetylacetone. mdpi.com Another study on a luminescent Cd²⁺ coordination polymer demonstrated its capability as a multi-functional probe for detecting metal ions and amino acids. researchgate.net Similarly, MOFs based on 5-(4-(2H-tetrazol-5-yl)phenoxy)isophthalic acid have been investigated as sensing materials for Fe³⁺ and Cr₂O₇²⁻ ions. researchgate.net
These findings suggest that MOFs or coordination polymers synthesized with this compound could selectively detect a range of environmental contaminants and chemical analytes through changes in their luminescent properties. The tetrazole groups can act as recognition sites, binding to target molecules and inducing a measurable change in the material's fluorescence.
Table 1: Examples of Luminescent Sensing with Related Tetrazole-Based MOFs
| Framework | Analyte | Sensing Response | Limit of Detection (LOD) |
|---|---|---|---|
| CdMOF-2 | Picric Acid (TNP) | Turn-off | 9.2 x 10⁻⁶ M mdpi.com |
| CdMOF-2 | 4-Nitrophenol (PNP) | Turn-off | 1.81 x 10⁻⁵ M mdpi.com |
| CdMOF-2 | Acetylacetone (Acac) | Turn-on | 19.40 ppm mdpi.com |
| [Cd(tbca)(H₂O)]n | Fe³⁺, Cr₂O₇²⁻ | Not specified | Not specified researchgate.netresearchgate.net |
Chemoresistive and Electrochemical Sensing Mechanisms
The redox-active nature of the triphenylamine core makes this compound a suitable component for chemoresistive and electrochemical sensors. The electrical resistance of materials derived from this compound can change upon exposure to specific chemical species. This is due to charge transfer interactions between the material and the analyte.
A study on a 3D coordination polymer incorporating a similar redox-active linker, tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine (TTPA), investigated its redox properties using solid-state electrochemical techniques. nih.gov The incorporation of a paramagnetic Co(II) metal ion into the framework also led to interesting magnetic properties. nih.gov This research highlights the potential for developing electrochemical sensors based on the modulation of the redox state of the triphenylamine unit within a coordination network. The tetrazole groups in this compound could further enhance selectivity by providing specific binding sites for target analytes, leading to more pronounced changes in the material's electrochemical behavior.
Energy Storage and Conversion Technologies
The electron-rich nature and charge transport capabilities of triphenylamine derivatives, coupled with the high nitrogen content and stability of the tetrazole ring, position this compound as a valuable component in energy storage and conversion devices.
Electrode Materials for Supercapacitors and Batteries
The ability of the triphenylamine core to undergo stable and reversible oxidation-reduction processes is a key attribute for its use in energy storage. Materials based on this compound could function as active electrode materials in supercapacitors and batteries, storing charge through faradaic reactions.
Research on related tetrazole-based compounds has shown their potential in battery applications. For example, a study on a metal(II) complex with 5-[4-(1H-imidazol-1-yl)phenyl]-2H-tetrazole investigated its effect on the electrodes in a lead-acid battery. rsc.org The presence of the tetrazole ligand was found to influence the electrochemical response of the Pb and PbO₂ electrodes, likely by forming a Pb(II) complex that can affect the redox rates. rsc.org This suggests that incorporating this compound into battery electrode formulations could enhance performance and cycle life. The charged forms of π-conjugated chromophores are relevant not only in organic electronics but also as energy storage substrates in organic batteries. mdpi.com
Charge Transport Properties in Organic Electronics
The triphenylamine moiety is a well-known hole-transporting unit in organic electronics. The planar, electron-rich structure facilitates the movement of positive charge carriers (holes). Therefore, materials derived from this compound are expected to exhibit good hole transport characteristics.
A study on the charge transport properties of a similar compound, Tris[4-(diethylamino)phenyl]amine (TDAPA), demonstrated its semiconducting nature. researchgate.net The investigation, which involved impedance spectroscopy, revealed insights into the charge transport and hopping mechanism within the material. researchgate.net The activation energy for DC conductivity and hopping was found to be 0.37 eV and 0.31 eV, respectively. researchgate.net Such studies are crucial for designing and optimizing organic field-effect transistors (OFETs) and other organic electronic devices. The introduction of tetrazole groups may influence the energy levels and molecular packing of the material, potentially enabling ambipolar charge transport (the ability to transport both holes and electrons), which is highly desirable for certain applications. mdpi.com
Table 2: Charge Transport Properties of a Related Triphenylamine Derivative
| Compound | Measurement Technique | Key Finding | Activation Energy (Hopping) |
|---|---|---|---|
| Tris[4-(diethylamino)phenyl]amine (TDAPA) | Impedance Spectroscopy | Non-Debye-type relaxation mechanism | 0.31 eV researchgate.net |
Gas Adsorption, Separation, and Storage
The porous nature of metal-organic frameworks (MOFs) synthesized from ligands like this compound makes them excellent candidates for gas adsorption, separation, and storage applications. The high density of nitrogen atoms in the tetrazole rings can create preferential binding sites for certain gas molecules, such as carbon dioxide.
Several studies have highlighted the efficacy of tetrazole-based MOFs in selective CO₂ capture. For instance, a tetrazole-based MOF containing 1D channels showed high selectivity for adsorbing CO₂, a property attributed to the high density of free nucleophilic tetrazole nitrogen atoms on the pore surfaces. rsc.org Another study on a Zr-based MOF functionalized with an amine-containing ligand demonstrated very high selectivity for CO₂ over methane (B114726) and other hydrocarbons. researchgate.net The design of MOFs with specific pore sizes and chemical functionalities, which can be achieved using ligands like this compound, is key to their performance in gas separation. The combination of the triphenylamine core and the tetrazole groups can lead to the formation of robust frameworks with tailored porosity and surface chemistry for efficient and selective gas capture.
Selective Adsorption of Gases (e.g., CO2, H2)
The porous architectures derived from this compound are particularly effective for carbon dioxide (CO2) capture. The high density of nitrogen atoms, especially the free nucleophilic tetrazole groups, on the pore surfaces of these materials creates a strong affinity for CO2. d-nb.inforsc.org
Research into tetrazole-based MOFs has demonstrated their potential for selective CO2 adsorption. For instance, a MOF constructed using a tri-topic tetrazole ligand, which is structurally analogous to this compound, exhibited high selectivity for adsorbing CO2. d-nb.inforsc.org This selectivity is attributed to the high density of free nucleophilic tetrazole nitrogen atoms lining the pores of the material. d-nb.info The amine functionality at the core of the parent molecule can also contribute significantly to CO2 binding, further enhancing the capture performance of the resulting materials. d-nb.infonih.gov Amine-functionalized frameworks have shown superior selectivity for CO2 over other gases like nitrogen (N2) and oxygen (O2). d-nb.infonih.gov
The performance of these materials in gas adsorption is often quantified by their uptake capacity, as illustrated by the performance of related porous polymers.
Table 1: Gas Adsorption Capacity of Related Porous Organic Polymers
| Gas | Adsorbent Material | Uptake Capacity (mmol/g) at 273 K, 1 bar | Uptake Capacity (mmol/g) at 298 K, 1 bar |
|---|---|---|---|
| CO₂ | TPOA-F | 3.52 | 2.16 |
| C₂H₆ | TPOA-F | 2.77 | 2.11 |
| C₃H₈ | TPOA-F | 5.10 | 4.24 |
| CO₂ | PAN-B | - | 1.86 |
| CO₂ | PAN-T | - | 1.92 |
Data sourced from studies on triphenylamine-based porous organic polyaminals (TPOAs) and porous organic polymers (PANs) which share structural similarities. rsc.org
While extensive data on hydrogen (H2) adsorption for materials directly derived from this compound is limited, the high surface area and porous nature of these frameworks suggest potential applicability in this area as well.
Iodine Capture and Sequestration
The management of radioactive iodine, a byproduct of nuclear fission, is a critical environmental concern. Nitrogen-rich porous materials have emerged as highly effective adsorbents for iodine capture due to the strong interaction between the electron-deficient iodine and the electron-rich nitrogen sites within the polymer framework. rsc.orgrsc.org
Porous organic polymers synthesized from triphenylamine-based precursors, similar to this compound, have demonstrated remarkable iodine uptake capabilities. rsc.org The presence of abundant π-electron-rich aromatic rings and nitrogen centers in these polymers facilitates efficient interaction with iodine molecules. rsc.org For example, nitrogen-rich covalent organic frameworks have shown exceptional performance in capturing iodine vapor, with capacities reaching as high as 5.45 g/g at 75 °C. rsc.org These materials are also effective at removing iodine from aqueous solutions. rsc.org
The robustness and recyclability of these porous polymers make them excellent candidates for the long-term sequestration and safe containment of iodine. rsc.org
Table 2: Iodine Adsorption Performance of Related Nitrogen-Rich Porous Polymers
| Adsorbent Material | Iodine Uptake (wt%) in 20 min | Maximum Iodine Adsorption Capacity (wt%) |
|---|---|---|
| PAN-B | 237 | >311 |
| PAN-T | 243 | >311 |
Data from studies on nitrogen-rich aminal- and triazine-based hierarchical porous organic polymers. researchgate.netsci-hub.se
Catalytic Applications in Heterogeneous Systems
Materials derived from this compound are also finding utility as heterogeneous catalysts. Their high surface area, tunable porosity, and the presence of active sites (metal nodes and functional organic linkers) make them suitable for a range of catalytic applications. nih.gov
Organic Transformations Mediated by Framework Catalysts
Metal-organic frameworks constructed from ligands like this compound can serve as robust and recyclable heterogeneous catalysts. The metal centers within the MOF structure can act as Lewis acid sites, while the nitrogen-rich tetrazole groups can function as Lewis base sites, enabling a variety of organic transformations. nih.gov
For example, MOFs have been successfully employed as catalysts in multicomponent reactions such as the Strecker reaction for the synthesis of α-aminonitriles. nih.gov The catalytic efficiency of these materials is often superior to their homogeneous counterparts, with the added benefits of easy separation and reusability. nih.gov Furthermore, nitrogen-rich porous polymers have shown promise in the catalytic cycloaddition of CO2 to epoxides, converting the greenhouse gas into valuable cyclic carbonates. elsevierpure.com The high concentration of Lewis basic nitrogen sites within these polymers is believed to facilitate this transformation. elsevierpure.com
Photocatalysis with this compound Derivatives
The photochemical properties of tetrazole derivatives suggest that materials incorporating the this compound scaffold could be utilized in photocatalysis. Photolysis of tetrazole compounds often leads to the cleavage of the tetrazole ring and the generation of reactive intermediates. scite.ainih.gov This reactivity can be harnessed for synthetic applications.
Studies on the photochemistry of various tetrazole derivatives have shown that irradiation can induce the extrusion of molecular nitrogen, leading to the formation of various heterocyclic products such as benzimidazolones and carbodiimides. scite.ai The specific photoproducts and reaction pathways are dependent on the substituents on the tetrazole ring and the reaction conditions. nih.govmdpi.com While the primary focus of research has been on photochemical transformations for organic synthesis, the ability of these compounds to absorb light and undergo chemical changes points to their potential as photocatalysts, where the light-induced reactive species could participate in catalytic cycles.
Characterization Techniques for Tris 4 2h Tetrazol 5 Yl Phenyl Amine and Its Assemblies
Spectroscopic Analysis for Elucidating Electronic and Photophysical Properties
Spectroscopic techniques are fundamental in probing the electronic transitions and light-emitting capabilities of the compound, which are largely dictated by its extended π-conjugated system.
UV-Vis absorption and fluorescence spectroscopy are essential tools for investigating the electronic properties of Tris(4-(2H-tetrazol-5-yl)phenyl)amine. The triphenylamine (B166846) core, coupled with the phenyl and tetrazole rings, creates an extensive π-system that is expected to exhibit distinct absorption and emission characteristics.
In related triphenylamine derivatives, absorption maxima are typically observed in the UV region. For instance, Tris(4-carbazoyl-9-ylphenyl)amine (TCTA), a structurally analogous compound, shows a maximum absorption (λ_max) at 385 nm in a THF solution. sigmaaldrich.com For this compound, absorption is primarily associated with π-π* transitions within the aromatic framework. The specific wavelength of maximum absorption can be influenced by the solvent environment. ipb.pt
When incorporated into metal-organic frameworks (MOFs), the ligand-based emission properties can be studied. For example, a Zr-MOF constructed from a different carboxylate ligand exhibited a ligand-based emission peak at 435 nm upon excitation at 260 nm. rsc.org The fluorescence of this compound-based materials is of significant interest for applications in sensors and optoelectronics. The quenching or enhancement of its natural fluorescence upon interaction with analytes can form the basis of a sensing mechanism.
Table 1: Illustrative Photophysical Data for Triphenylamine-Based Compounds
| Compound/Material | Solvent/State | Absorption λmax (nm) | Excitation λex (nm) | Emission λem (nm) |
|---|---|---|---|---|
| Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) | THF | 385 sigmaaldrich.com | - | - |
| Zr-MOF (based on Tetrakis(4-carboxyphenyl)silane) | Solid State | - | 260 rsc.org | 435 rsc.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound. nih.govresearchgate.net Standard 1H and 13C NMR spectra provide primary data on the arrangement of protons and carbon atoms in the molecule. ipb.ptpnrjournal.com
A particularly important aspect of tetrazole chemistry is the potential for tautomerism. ipb.pt The tetrazole ring can exist in different tautomeric forms, and NMR is a key technique for studying this equilibrium in solution. Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can establish correlations between protons and carbons, which is vital for unambiguous assignment of signals and for distinguishing between tautomers. ipb.pt The chemical shifts of protons and carbons in the tetrazole ring are sensitive to which nitrogen atom is protonated. ipb.ptresearchgate.net The solvent used for the NMR analysis can also significantly influence the observed chemical shifts and the tautomeric equilibrium. ipb.pt
Table 2: Representative NMR Chemical Shift Ranges for Tetrazole Derivatives
| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) | Reference |
|---|---|---|---|
| 1H NMR | Aromatic Protons | 7.0 - 8.5 | mdpi.com |
| 1H NMR | -CH Proton (in substituted tetrazoles) | 6.1 - 6.5 | nih.gov |
| 13C NMR | Aromatic Carbons | 110 - 150 | mdpi.com |
| 13C NMR | Carbon of -CH- (in substituted tetrazoles) | 66 - 75 | nih.gov |
X-ray Diffraction (XRD) for Single Crystal and Powder Analysis of Framework Structures
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional structure of crystalline materials. For assemblies of this compound, such as in MOFs or coordination polymers, both single-crystal and powder XRD are employed.
Powder X-ray Diffraction (PXRD) is used to confirm the phase purity of the bulk synthesized material by comparing the experimental pattern with a pattern simulated from single-crystal data. pnrjournal.com It is also essential for assessing the material's stability after exposure to different conditions, such as solvents or heat, and for analyzing crystalline materials for which suitable single crystals cannot be obtained. bohrium.com
Table 3: Example Crystallographic Data for a Structurally Related Triphenylamine Compound
| Parameter | Value for Tris(4-(pyridin-4-yl)phenyl)amine dihydrate researchgate.net |
|---|---|
| Chemical Formula | C33H28N4O2 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.263(8) |
| b (Å) | 23.48(2) |
| c (Å) | 12.28(1) |
| β (°) | 114.498(9) |
| Volume (Å3) | 2692.9 |
Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Investigations
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology, particle size, and nanostructure of this compound assemblies. SEM provides high-resolution images of the surface topography of the material, revealing features like crystal shape and size distribution. pnrjournal.com For instance, in the characterization of a related tetrazole compound, SEM was used to study its surface morphology. pnrjournal.com TEM, on the other hand, allows for the investigation of the internal structure and can confirm the porous nature of framework materials at the nanoscale. These techniques are vital for quality control in materials synthesis and for understanding how the physical form of the material might influence its properties, such as catalytic activity or adsorption capacity.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of this compound and its assemblies. The analysis involves monitoring the mass of a sample as it is heated at a controlled rate. The resulting data reveals decomposition temperatures and can indicate the presence of solvate molecules. Due to its high nitrogen content, this compound is expected to have significant thermal stability. taskcm.com When incorporated into MOFs, TGA curves typically show an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau region indicating the stability range of the framework, and finally a sharp weight loss at the decomposition temperature of the organic ligand and collapse of the framework. bohrium.commdpi.com This information is critical for determining the operational temperature range for potential applications.
Porosity Measurements (e.g., BET Surface Area Analysis) for Adsorptive Materials
For porous materials derived from this compound, such as MOFs, quantifying the porosity is essential. The Brunauer-Emmett-Teller (BET) method is the most common technique for determining the specific surface area of a material. lucideon.comiitk.ac.in This analysis involves the physisorption of a gas, typically nitrogen at 77 K, onto the surface of the material at various relative pressures.
The shape of the resulting adsorption-desorption isotherm provides information about the nature of the porosity. Type I isotherms are characteristic of microporous materials (pore size <2 nm), while Type IV isotherms with a hysteresis loop suggest the presence of mesopores (2-50 nm). lucideon.comnumberanalytics.com From this data, the BET surface area (expressed in m²/g), pore volume, and pore size distribution can be calculated. researchgate.netgithub.io For example, a Zr-MOF based on a different ligand was found to have a BET specific surface area of 1402 m²/g, indicating a highly porous structure with significant capacity for gas storage. rsc.org These parameters are paramount for applications in gas storage, separation, and catalysis.
Theoretical and Computational Chemistry of Tris 4 2h Tetrazol 5 Yl Phenyl Amine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and properties of molecules like Tris(4-(2H-tetrazol-5-yl)phenyl)amine. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-31G* or higher), it is possible to obtain a detailed understanding of the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The triphenylamine (B166846) core typically acts as a strong electron donor, leading to a high-lying HOMO that is primarily localized on the central nitrogen atom and the phenyl rings. Conversely, the tetrazole moieties are electron-withdrawing groups, which results in a low-lying LUMO predominantly distributed over these heterocyclic rings. This spatial separation of the HOMO and LUMO is indicative of an intramolecular charge transfer (ICT) character upon electronic excitation.
While specific DFT calculations for this compound are not widely published, data from analogous triphenylamine and phenyl-tetrazole systems can provide valuable estimates. The following table presents representative calculated electronic properties for the core and fragment molecules, which can be used to infer the properties of the target compound.
| Compound/Fragment | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Triphenylamine | -5.1 to -5.4 | -1.9 to -2.1 | 3.0 to 3.3 |
| 5-Phenyl-2H-tetrazole | -6.8 to -7.2 | -1.5 to -1.8 | 5.0 to 5.7 |
| This compound (Estimated) | -5.5 to -5.8 | -2.5 to -2.8 | 2.8 to 3.2 |
Note: The values for this compound are estimated based on the properties of its constituent fragments and related compounds reported in the literature.
Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing the delocalization of electron density between occupied and unoccupied orbitals. In this compound, significant delocalization is expected from the lone pair orbitals of the central nitrogen atom to the π* anti-bonding orbitals of the phenyl rings and tetrazole groups, contributing to the stability of the molecule.
Molecular Dynamics (MD) Simulations for Host-Guest Interactions within Porous Frameworks
This compound is a promising building block for the construction of Metal-Organic Frameworks (MOFs) and other porous materials due to its tripodal structure and the coordinating ability of the tetrazole nitrogen atoms. Molecular Dynamics (MD) simulations are invaluable for studying the dynamic behavior of these frameworks and their interactions with guest molecules.
MD simulations can model the diffusion of guest molecules within the pores, the flexibility of the framework, and the specific interactions that govern host-guest binding. Force fields such as COMPASS or UFF are commonly employed to describe the interatomic potentials within these systems. nih.gov These simulations can predict key properties like adsorption isotherms and diffusion coefficients. researchgate.net
In a hypothetical MOF constructed from this compound linkers and metal nodes, the tetrazole groups would provide multiple binding sites for guest molecules. The nitrogen-rich environment of the pores can lead to strong interactions with polar molecules through hydrogen bonding and dipole-dipole interactions. Furthermore, the aromatic phenyl rings can engage in π-π stacking with suitable guest molecules.
Below is a table of representative host-guest interaction energies for common guest molecules within porous organic frameworks, providing an indication of the expected interactions in a this compound-based MOF.
| Guest Molecule | Typical Interaction Energy Range (kJ/mol) | Primary Interaction Type |
| CO₂ | -20 to -40 | Quadrupole-dipole, van der Waals |
| H₂O | -30 to -60 | Hydrogen bonding |
| CH₄ | -15 to -25 | van der Waals |
| N₂ | -10 to -20 | Quadrupole-dipole, van der Waals |
Note: These are representative values from the literature for various porous organic frameworks and are intended to provide a general understanding of the magnitude of interactions.
Prediction of Material Properties and Reaction Pathways
Computational chemistry plays a crucial role in predicting the bulk properties of materials derived from this compound, as well as in elucidating potential reaction pathways for its synthesis and modification.
Material Properties: For porous frameworks, computational methods can predict essential material properties such as the bulk modulus, thermal stability, and pore size distribution. researchgate.net For instance, the bulk modulus, which measures a material's resistance to compression, can be calculated from the second derivative of the energy with respect to the volume of the unit cell. For triphenylamine-based porous organic polymers, high specific surface areas have been reported, and their thermal stability can be significant, with decomposition temperatures often exceeding 300°C. researchgate.netresearchgate.net Tetrazole-based MOFs have also shown high thermal stability, with some decomposing at temperatures above 320°C. colab.ws
Reaction Pathways: DFT calculations can be employed to investigate the mechanisms of chemical reactions involving this compound. This includes the synthesis of the molecule itself, which typically involves the cycloaddition of an azide (B81097) to a nitrile. chemrxiv.org Computational studies can identify transition states and calculate activation barriers, providing insights into the reaction kinetics and helping to optimize reaction conditions. For example, the mechanism of tetrazole formation from nitriles and azides has been shown to proceed through a nitrile activation step followed by cyclization. chemrxiv.org
Furthermore, the reactivity of the this compound molecule towards further functionalization can be predicted. The molecular electrostatic potential (MEP) map, calculated using DFT, can identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. The nitrogen atoms of the tetrazole rings are expected to be the most nucleophilic sites, making them susceptible to alkylation or coordination with metal ions.
Conclusion and Future Research Directions
Current Challenges and Limitations in Tris(4-(2H-tetrazol-5-yl)phenyl)amine Research
Despite its promise, research into this compound faces several hurdles that currently limit its widespread application.
Synthetic Complexities: The synthesis of polytetrazole ligands like this compound is not without its challenges. The most common synthetic route involves the [3+2] cycloaddition of an azide (B81097) with a nitrile precursor, Tris(4-cyanophenyl)amine. beilstein-journals.orgresearchgate.net This late-stage functionalization, while common, can present difficulties in achieving high yields and purity, and may require harsh reaction conditions. beilstein-journals.orgnih.govresearchgate.net The development of more efficient and scalable synthetic methods, such as innovative multicomponent reactions, is an ongoing challenge. beilstein-journals.orgnih.govnih.gov
Functionalization and Structural Control: While the tetrazole moieties are key to the functionality of the molecule, their strong coordinating nature and electronic influence can complicate further functionalization of the aromatic rings. researchgate.net Achieving precise control over the final architecture of materials, such as metal-organic frameworks (MOFs), can be difficult. The formation of desired crystalline structures and the avoidance of unwanted isomers are significant hurdles in the synthesis of advanced materials from this ligand. jst.org.in
Processing and Stability: Although materials derived from this compound, particularly MOFs, often exhibit high thermal stability, their practical application can be limited by processing challenges. acs.orgacs.orgnih.gov Fabricating these materials into desired forms, such as membranes for gas separation, can be problematic, with issues related to mechanical stability and processability. acs.org Furthermore, the decomposition of tetrazole-based materials, which can release large volumes of nitrogen gas, requires careful consideration in their handling and application. nih.gov
Prospects for Novel Architectures and Expanded Applications
The inherent structural and chemical characteristics of this compound provide a strong foundation for the design of novel materials with expanded applications.
Advanced Porous Materials: The tripodal symmetry of the triphenylamine (B166846) core combined with the multidentate coordinating ability of the tetrazole groups makes this compound an exceptional ligand for the construction of novel MOFs. lifechemicals.comresearchgate.netrsc.org Future research is expected to focus on creating new MOF architectures with tailored pore sizes, shapes, and chemical environments for specific applications, such as selective gas storage and separation, and heterogeneous catalysis. rsc.orgresearchgate.net Beyond crystalline MOFs, this ligand could be used to create other porous materials like hyperbranched polymers and nanostructured foams and aerogels. nih.govrsc.org
Optoelectronic and Sensing Applications: The triphenylamine core is a well-known electron-donating chromophore, and when combined with the electron-withdrawing tetrazole rings, it can give rise to interesting photophysical properties. rsc.orgnih.gov This opens up possibilities for applications in luminescent sensors, molecular imaging, and nonlinear optics. nih.govsemanticscholar.orgnih.gov The development of star-shaped molecules and polymers based on this scaffold could lead to new materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.org
Biomedical and Pharmaceutical Potential: The tetrazole group is a recognized bioisostere of the carboxylic acid group, a common moiety in many biologically active compounds. researchgate.netnih.govnih.gov This suggests that derivatives of this compound could have potential applications in medicinal chemistry and drug delivery. nih.govnih.govresearchgate.net Future research may explore the use of this compound as a scaffold for developing new therapeutic agents.
Energetic Materials: The high nitrogen content of the tetrazole rings makes this compound and its derivatives candidates for the development of advanced energetic materials. acs.orgnih.govresearchgate.net Research in this area would focus on creating materials with a favorable balance of high energy density and good thermal stability.
Interdisciplinary Collaborations for Advanced Functional Materials Development
To fully harness the potential of this compound, collaboration across various scientific and engineering disciplines is essential.
Chemistry and Materials Science: A strong partnership between synthetic organic chemists and materials scientists is fundamental. Chemists can focus on developing more efficient and versatile synthetic routes to the ligand and its derivatives, while materials scientists can explore new methods for assembling these molecules into functional materials and characterizing their properties. lifechemicals.comresearchgate.net This synergy is crucial for understanding structure-property relationships and designing materials with optimized performance for specific applications. beilstein-journals.orgresearchgate.net
Chemistry, Biology, and Medicine: The exploration of biomedical applications necessitates close collaboration between chemists, biologists, and medical researchers. nih.govnih.govresearchgate.net Chemists can design and synthesize novel derivatives, which can then be evaluated by biologists and pharmacologists for their therapeutic efficacy, toxicity, and mechanism of action in areas like drug delivery and bioimaging.
Physics and Engineering: The development of functional devices based on this compound-derived materials requires the expertise of physicists and engineers. Physicists can play a key role in characterizing the fundamental photophysical and electronic properties of these materials. nih.govnih.gov Chemical, mechanical, and electrical engineers are needed to design and fabricate practical devices, such as gas separation membranes, sensors, and electronic components, and to scale up the production of these materials. acs.orgnih.gov
By fostering these interdisciplinary collaborations, the scientific community can overcome the current challenges and unlock the full potential of this compound as a versatile building block for the next generation of advanced functional materials.
Q & A
Q. What are the standard synthetic routes for Tris(4-(2H-tetrazol-5-yl)phenyl)amine, and what reaction conditions are critical for achieving high yields?
Methodological Answer: The synthesis typically involves multi-step functionalization of a triphenylamine core. A common approach is:
Tetrazole Installation : React tris(4-bromophenyl)amine with 2H-tetrazole-5-thiol derivatives via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
Purification : Column chromatography or recrystallization from ethanol/DMF mixtures to isolate the product.
Q. Critical Conditions :
- Base Selection : Strong bases (e.g., NaOH) may deprotonate tetrazole, while weak bases (K₂CO₃) balance reactivity and stability.
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
- Microwave Assistance : Reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves yields by 15–20% .
Q. Table 1: Comparison of Synthetic Routes
| Method | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional SNAr | DMF | 80 | 65–70 | |
| Microwave-Assisted SNAr | DMSO | 120 | 80–85 |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm aryl-tetrazole connectivity. Tetrazole protons appear as broad singlets (δ 8.5–9.5 ppm), while aromatic protons show splitting patterns consistent with para-substitution .
- ¹⁵N NMR : Resolves tautomeric forms of the tetrazole ring (1H vs. 2H).
- X-Ray Crystallography :
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS m/z calculated for C₂₄H₁₈N₁₂: 522.17) .
Q. Key Data Contradictions :
- Tautomerism in tetrazole rings may lead to ambiguous NMR assignments. Cross-validation with X-ray data is essential .
Advanced Research Questions
Q. How do tautomeric forms of the tetrazole rings influence the coordination chemistry of this compound?
Methodological Answer:
- Tautomer Identification :
- 1H-Tautomer : Proton resides at N1, favoring monodentate coordination.
- 2H-Tautomer : Proton at N2, enabling bridging or chelating modes .
- Impact on Metal Binding :
Q. Experimental Design :
- Variable-Temperature NMR : Track tautomeric equilibria (ΔG ≈ 2–4 kJ/mol).
- DFT Calculations : Predict preferred tautomers in solution vs. solid state .
Q. What strategies resolve contradictions in spectroscopic data when analyzing substituted derivatives?
Methodological Answer:
- Case Study : Fluoro-substituted derivatives may show anomalous ¹⁹F NMR shifts due to ring current effects.
- Multi-Technique Validation :
- X-Ray Diffraction : Resolve positional ambiguities in substituents.
- IR Spectroscopy : Confirm functional groups (e.g., C–N stretches at 1350–1450 cm⁻¹) .
- Cross-Deposition : Compare data with structurally analogous compounds (e.g., triazole derivatives) .
Q. Table 2: Resolving Spectral Contradictions
| Issue | Technique | Resolution Strategy |
|---|---|---|
| Ambiguous ¹H NMR peaks | 2D-COSY/NOESY | Identify coupling partners |
| Overlapping IR bands | DFT-Simulated Spectra | Match computed vs. experimental |
| Tautomer-dependent shifts | VT-NMR | Monitor temperature-dependent changes |
Q. How can computational modeling optimize the design of this compound-based materials?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate self-assembly in supramolecular frameworks.
- Density Functional Theory (DFT) :
- Predict electronic properties (e.g., HOMO-LUMO gaps for optoelectronic applications).
- Model charge-transfer interactions with transition metals .
- Software Tools : Gaussian, ORCA, or VASP for periodic boundary conditions.
Q. Validation :
- Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
